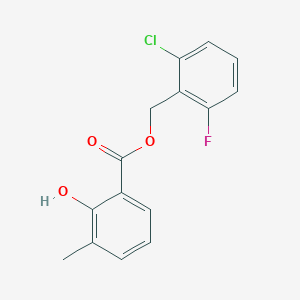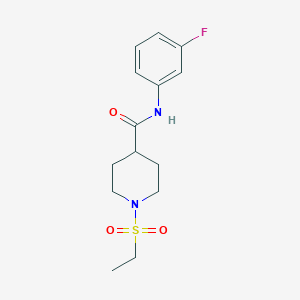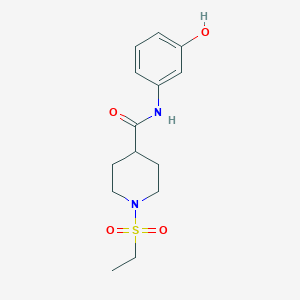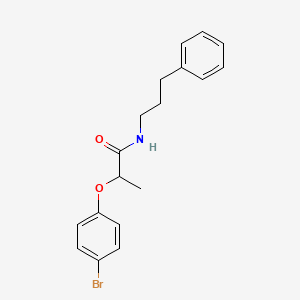![molecular formula C23H20N2O2 B4111713 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4111713.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide
説明
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide is a compound that belongs to the class of amides. It is commonly referred to as BPN14770 and is a promising drug candidate for the treatment of cognitive disorders such as Alzheimer's disease. BPN14770 has been shown to have a unique mechanism of action that targets a specific enzyme that is involved in the regulation of synaptic plasticity.
作用機序
BPN14770 works by inhibiting the activity of PDE4D, which is an enzyme that breaks down cyclic adenosine monophosphate (cAMP). cAMP is an important signaling molecule that is involved in the regulation of synaptic plasticity, which is the ability of neurons to form and strengthen connections with one another. By inhibiting the activity of PDE4D, BPN14770 increases the levels of cAMP in the brain, which enhances synaptic plasticity and improves cognitive function.
Biochemical and Physiological Effects
BPN14770 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of cAMP in the brain, which enhances synaptic plasticity and improves cognitive function. BPN14770 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using BPN14770 in lab experiments is that it has a unique mechanism of action that targets a specific enzyme, PDE4D, which is involved in the regulation of synaptic plasticity. This makes it a promising drug candidate for the treatment of cognitive disorders such as Alzheimer's disease. However, one of the limitations of using BPN14770 in lab experiments is that it has not yet been tested in humans, so its safety and efficacy in humans are not yet known.
将来の方向性
There are a number of future directions for BPN14770. One potential direction is to further investigate its therapeutic potential in the treatment of cognitive disorders such as Alzheimer's disease. Another potential direction is to investigate its potential use in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to determine the safety and efficacy of BPN14770 in humans.
科学的研究の応用
BPN14770 has been extensively studied for its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease. It has been shown to have a unique mechanism of action that targets a specific enzyme, phosphodiesterase-4D (PDE4D), which is involved in the regulation of synaptic plasticity. BPN14770 has been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-2-19(16-9-4-3-5-10-16)22(26)24-18-12-8-11-17(15-18)23-25-20-13-6-7-14-21(20)27-23/h3-15,19H,2H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSUAWNAOYPUOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B4111638.png)
![5-(2,4-dichlorophenyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B4111649.png)



![4-methyl-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4111684.png)


![ethyl 3-bromo-4-[({4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoyl}oxy)methyl]benzoate](/img/structure/B4111690.png)
![methyl 3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate](/img/structure/B4111691.png)
![3-{[(2,6-dimethylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B4111702.png)
![methyl 4-methyl-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B4111703.png)
![2-[4-chloro-5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylphenoxy]-N-cyclohexylacetamide](/img/structure/B4111716.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4111725.png)